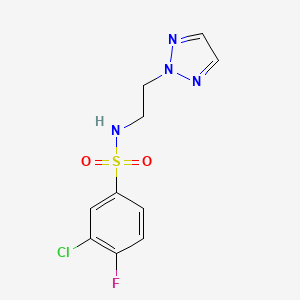

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide, also known as TCB or TCB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TCB-2 is a member of the 2,5-diketopiperazine class of compounds and is structurally related to the hallucinogenic drug lysergic acid diethylamide (LSD).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Selective Cyclooxygenase-2 Inhibition

A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom was found to preserve COX-2 potency and enhance selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

The mixed-ligand copper(II)-sulfonamide complexes were investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes showed varying degrees of interaction with DNA, and their biological studies confirmed that they produce cell death mainly by apoptosis. Among them, certain complexes were identified as more effective, highlighting the role of the sulfonamide derivative in influencing DNA damage and anticancer activity (M. González-Álvarez et al., 2013).

Material Science Applications

UV Protection and Antimicrobial Activity

Research by Mohamed et al. (2020) focused on the synthesis of benzenesulfonamides containing thiazole azodyes for the UV protection and antimicrobial finishing of cotton fabrics. The dyes derived from benzenesulfonamide showed excellent fastness properties, UV protection, and antibacterial effects, indicating their potential in textile applications for enhancing fabric functionality (H. Mohamed et al., 2020).

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN4O2S/c11-9-7-8(1-2-10(9)12)19(17,18)15-5-6-16-13-3-4-14-16/h1-4,7,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAYYBXHBUBPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2N=CC=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B2740076.png)

![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)

![Methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B2740081.png)

![ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2740083.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2740088.png)